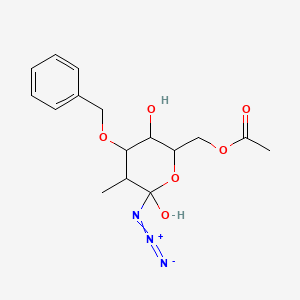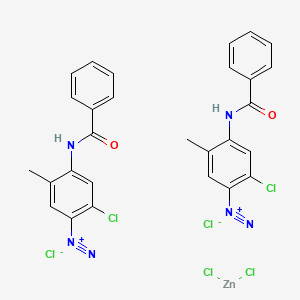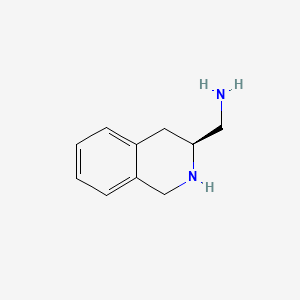![molecular formula C23H26N4O9 B599833 [4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox CAS No. 149934-16-7](/img/no-structure.png)
[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re referring to is known as Oxytetracycline . It’s a tetracycline antibiotic that exhibits broad-spectrum antibacterial and anticancer efficacy . It’s commonly used in veterinary medicine . Oxytetracycline inhibits t-RNA binding to ribosomes and inhibits the proliferation of adenocarcinoma cells .
Molecular Structure Analysis
The molecular formula of Oxytetracycline is C22H24N2O9 . The IUPAC name is (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
Oxytetracycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . This prevents the aminoacyl tRNA from binding to the A site of the ribosome, impairing protein synthesis by bacteria .Physical And Chemical Properties Analysis
Oxytetracycline is a yellow powder . It’s insoluble in water (~0.24 mg/mL) but soluble in ethanol (15 mg/mL) . The melting point is 184-185°C .Applications De Recherche Scientifique
Antibacterial Agent
Tetracycline Hydrochloride is a polyketide antibiotic that has shown broad efficacy in both gram-positive and gram-negative bacteria . It inhibits the growth of a wide variety of organisms, including bacteria, rickettsias, mycoplasmas, and chlamydias .
Protein Synthesis Inhibitor
This compound interferes with the production of proteins that the bacteria need to multiply and divide (bacteriostatic) . Its mode of action is as a protein synthesis inhibitor via an aminoacyl-tRNA binding mechanism to the 30S subunit .
Resistance Mechanism Study
Tetracycline Hydrochloride can be used to study the mechanism of resistance in bacteria. The mode of resistance is the loss of cell wall permeability .
Cell Culture Applications
It is recommended for use in cell culture applications against gram-negative bacteria . The typical concentration for cell culture is 10mg/L .
Selection Agent
Tetracycline Hydrochloride is also used as a selection agent for the tet gene . This allows researchers to identify and isolate bacteria that have been genetically modified.
Solubility Studies
The compound is water-soluble at 5-10g/100ml . It’s also soluble in methanol and ethanol but is insoluble in ether and hydrocarbons . This property can be useful in various chemical and pharmaceutical studies.
Safety and Hazards
Mécanisme D'action
- It binds reversibly to the A site of the ribosome, preventing amino-acyl tRNA from binding. As a result, bacterial protein synthesis is disrupted .
Mode of Action
Pharmacokinetics
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,7-dichloroquinoline", "dimethylamine", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "water", "ethanol" ], "Reaction": [ "Step 1: React 4,7-dichloroquinoline with dimethylamine in ethanol to form 4,7-bis(dimethylamino)quinoline.", "Step 2: React 4,7-bis(dimethylamino)quinoline with sodium borohydride in ethanol to form 4,7-bis(dimethylamino)quinoline hydrobromide.", "Step 3: React 4,7-bis(dimethylamino)quinoline hydrobromide with sodium hydroxide in water to form 4,7-bis(dimethylamino)quinoline.", "Step 4: React 4,7-bis(dimethylamino)quinoline with hydrochloric acid in ethanol to form [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox.", "Step 5: Purify the product by filtering and washing with water and drying with sodium sulfate." ] } | |
Numéro CAS |
149934-16-7 |
Nom du produit |
[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox |
Formule moléculaire |
C23H26N4O9 |
Poids moléculaire |
502.48 |
Nom IUPAC |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
Clé InChI |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)
